1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a triazole ring, a sulfamoyl group, and a carboxamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of amines.
Substitution: Substitution reactions can occur at various positions on the triazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Sulfonic acids from oxidation reactions.
Amines from reduction reactions.
Substituted triazoles from substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme mechanisms.
Industry: The compound's unique properties may be exploited in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antifungal agent, it may inhibit the growth of fungi by interfering with key enzymes involved in their metabolic processes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
1-Methyl-N-(4-sulfamoylbenzyl)-1H-pyrrole-2-carboxamide
1-Methyl-N-(4-sulfamoylbenzyl)-1H-imidazole-4-carboxamide
Uniqueness: 1-Methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its triazole core, which offers unique chemical reactivity and biological activity compared to pyrrole and imidazole analogs
Properties
IUPAC Name |
1-methyl-N-[(4-sulfamoylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-16-7-10(14-15-16)11(17)13-6-8-2-4-9(5-3-8)20(12,18)19/h2-5,7H,6H2,1H3,(H,13,17)(H2,12,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJCNSKYCCBBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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